Hex-3-yne-1,6-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-yne-1,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHEQKODIKDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298070 | |
| Record name | hex-3-yne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85655-98-7 | |
| Record name | NSC120452 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hex-3-yne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Classification and Significance Within Alkyne Diol Systems
Hex-3-yne-1,6-diol is classified as a symmetrical, internal alkyne-diol. The molecule consists of a six-carbon chain with a triple bond located at the third carbon (C-3) and hydroxyl (-OH) groups at both ends (C-1 and C-6). This arrangement imparts a unique combination of reactivity. The alkyne core is electron-rich and capable of undergoing a variety of addition and cyclization reactions, while the terminal hydroxyl groups offer sites for esterification, etherification, or conversion to other functional groups.
Within the broader class of alkyne-diols, the significance of this compound lies in its ability to act as a linchpin in creating molecules with defined stereochemistry and complex ring structures. The rigid, linear geometry of the alkyne influences the spatial arrangement of products derived from it, and the presence of two hydroxyl groups allows it to be incorporated into polymers or to form cyclic compounds through intramolecular reactions. The study of compounds like this compound and its analogs helps chemists understand the behavior of bifunctional systems, paving the way for innovations in synthetic methodology and materials science. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 85655-98-7 | biosynth.com |
| Molecular Formula | C₆H₁₀O₂ | biosynth.com |
| Molecular Weight | 114.14 g/mol | biosynth.com |
| Boiling Point | 264.9 °C at 760 mmHg | biosynth.com |
| Melting Point | 80-80.5 °C | numberanalytics.com |
| Density | 1.077 g/cm³ (Predicted) | numberanalytics.com |
| Flash Point | 131.8 °C | biosynth.com |
| Physical Form | Powder | Current time information in Bangalore, IN. |
Historical Development of Research on Hex 3 Yne 1,6 Diol Analogs
The exploration of hex-3-yne-1,6-diol and its analogs is built upon a long history of alkyne chemistry, which began with the discovery of acetylene (B1199291) in 1836. wiley-vch.de Early research focused on the fundamental reactions of alkynes, such as their generation from the hydrolysis of calcium carbide and their homologation to create longer carbon chains. wiley-vch.de A critical development was the advent of methods for the partial hydrogenation of alkynes, which allowed for the stereoselective synthesis of either cis or trans alkenes. This control over geometry proved essential for the synthesis of complex target molecules.
Research into bifunctional compounds like alkyne-diols grew from this foundation. Scientists began investigating analogs such as 2-butyne-1,4-diol (B31916) and 2,5-dimethylhex-3-yne-2,5-diol to understand how the two functional groups—the alkyne and the diol—could work in concert. researchgate.netnih.gov Early work in transition-metal-catalyzed reactions, particularly cyclization reactions, demonstrated that these seemingly simple linear molecules could be converted into complex cyclic and polycyclic systems. wiley-vch.de For instance, palladium-catalyzed reactions involving but-2-ene-1,4-diol showed the potential for creating valuable dicarboxylic acid esters. unipr.it These foundational studies on the reactivity of various alkyne-diol systems were crucial for establishing the synthetic potential that is now being realized with this compound.
Current Paradigms and Emerging Research Trajectories for Hex 3 Yne 1,6 Diol
Classical Approaches in this compound Synthesis
Classical methods for synthesizing symmetrical alkyne-diols like this compound often rely on the oxidative coupling of terminal alkynols. One of the most established methods is the Glaser-Hay coupling, which involves the dimerization of a terminal alkyne. organic-chemistry.org In the context of this compound, the starting material is propargyl alcohol.
The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride (Cu₂Cl₂), in the presence of an amine base and an oxidant, often air or oxygen. organic-chemistry.orgkyoto-u.ac.jp A study described the synthesis of 2,4-hexadiyne-1,6-diol, a related compound, by shaking a mixture of propargyl alcohol, water, ammonium (B1175870) chloride, and cuprous chloride under an atmosphere of air or oxygen at 10-20 atm. kyoto-u.ac.jp This process facilitates the coupling of two propargyl alcohol molecules at their terminal alkyne positions to form the symmetrical diol.
Another classical approach involves the use of Grignard reagents. While often used for additions to carbonyls, Grignard reagents can also react with propargyl alcohols. The process begins with the deprotonation of the alcohol to form a magnesium alkoxide, which then facilitates the reaction. stackexchange.com For instance, vinyl Grignard reagents can add to propargyl alcohols to create diene-diols. uottawa.ca This reactivity is explained by the formation of a stabilizing magnesium chelate intermediate. stackexchange.comuottawa.ca The choice of solvent can be critical; reactions that fail in THF may proceed in less polar solvents like cyclohexane. uottawa.ca
Modern Catalytic Strategies for this compound Formation
Modern synthetic chemistry has introduced more efficient and selective catalytic methods for the formation of alkyne-diols. These strategies often offer advantages in terms of yield, selectivity, and reaction conditions.
Transition metal catalysis is a cornerstone of modern alkyne coupling reactions. Beyond the classical copper-catalyzed Glaser-Hay coupling, other metals and catalyst systems have been developed. organic-chemistry.org
Palladium catalysts are widely used in cross-coupling reactions. For example, a palladacycle/Xphos catalyst system has been shown to be effective for the deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. acs.org This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, followed by reaction with the propargyl alcohol and subsequent reductive elimination to yield the diaryl acetylene (B1199291) product. acs.org While this example produces diaryl acetylenes rather than a diol, the underlying principle of palladium-catalyzed alkyne coupling is highly relevant.
Rhodium(I) complexes, particularly with chiral ligands like (S)-H8-BINAP, have been used to catalyze [2+2+2] cycloaddition reactions involving diynes and monoalkynes. tcichemicals.com In one instance, the reaction of a 1,6-diyne with 2-butyne-1,4-diol (B31916), a close analog of this compound, afforded axially chiral biaryls with perfect enantiomeric excess. tcichemicals.com This demonstrates the power of rhodium catalysis in constructing complex molecules from simple alkyne precursors.
The table below summarizes key findings for transition-metal-mediated syntheses related to alkyne diols.
| Catalyst System | Reactants | Product Type | Yield | Key Finding |
| Cu₂Cl₂ / NH₄Cl | Propargyl alcohol | 2,4-Hexadiynediol | 50-60% | Classical oxidative coupling under oxygen pressure. kyoto-u.ac.jp |
| Palladacycle / Xphos | Aryl propargyl alcohol, Aryl chloride | Diaryl acetylene | Good to excellent | Efficient deacetonative Sonogashira coupling. acs.org |
| Rh(I) / (S)-H8-BINAP | 1,6-Diyne, 2-Butyne-1,4-diol | Axially chiral biaryl | Moderate | High enantioselectivity in [2+2+2] cycloaddition. tcichemicals.com |
| CpCo(CO)₂ | Boryl-substituted alkyne | Hexaborylbenzene | 67% | Cobalt-catalyzed cyclotrimerization of functionalized alkynes. uwindsor.ca |
One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps into a single procedure. A highly diastereoselective one-pot method has been developed for the synthesis of cis-3-hexene-1,6-diols, the olefinic counterpart to this compound. nih.gov This procedure involves the hydroboration of a terminal alkyne, followed by transmetalation to zinc. The resulting divinylzinc (B3045688) intermediate undergoes reductive elimination and can be trapped with aldehydes or ketones to furnish the diols in yields ranging from 47-86%. nih.gov
Another example is the one-pot synthesis of chiral amines from alkynes, which involves a gold-catalyzed hydration of the alkyne to a ketone, followed by an enzymatic transamination. kaust.edu.saacs.org While the final product is a chiral amine, the initial step highlights a modern one-pot transformation of an alkyne, a strategy that could be adapted for diol synthesis.
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the broad applicability of chemical catalysis. Lipases are frequently used enzymes due to their stability in organic solvents and broad substrate acceptance. nih.gov They are particularly effective for the kinetic resolution of racemic alcohols and diols through enantioselective acylation. nih.govnih.gov For example, lipase (B570770) from Pseudomonas cepacia (PSL-C) has been used for the kinetic resolution of racemic 1,2-diols containing a quaternary chiral center, achieving good conversion and enantioselectivity. nih.govnih.gov
A one-pot chemoenzymatic approach has been developed for synthesizing chiral 1,3-diols. This method combines a chiral Zn²⁺ complex-catalyzed enantioselective aldol (B89426) reaction with an enzymatic reduction using an oxidoreductase, which includes cofactor regeneration. nih.gov This integrated approach allows for the creation of all four possible stereoisomers of the 1,3-diol by selecting the appropriate chiral catalyst and enzyme. nih.gov Similarly, combining whole-cell biocatalysis with click chemistry (copper-catalyzed azide-alkyne cycloaddition) has enabled the one-pot synthesis of chiral β-hydroxytriazoles from alkynyl ketones. conicet.gov.ar These examples showcase the potential of combining chemical and enzymatic steps to access chiral diol-like structures.
One-Pot Synthetic Procedures for this compound
Stereoselective Synthesis of this compound Isomers and Chiral Analogs
The creation of specific stereoisomers is a significant challenge in organic synthesis. For analogs of this compound, controlling the stereochemistry at the carbinol centers is key.
A tandem allylboration–allenylboration sequence has been used for the stereoselective synthesis of 1,4-diols. acs.org The reaction of a bis-borodiene with an aldehyde proceeds via an initial allylboration that creates an allenylboronate intermediate with both axial chirality and a stereogenic carbon center, often with high diastereoselectivity. acs.org Further reaction with another aldehyde molecule yields the 1,4-diol.
The stereoselective reduction of prochiral ketones is another powerful strategy. The total synthesis of strongylodiols H and I, which are natural diacetylenic diols, utilized a stereoselective reduction of an ene-yne-one intermediate using the Corey-Bakshi-Shibata (CBS) catalyst to generate a chiral propargylic alcohol with 92% enantiomeric excess. beilstein-journals.org
Chiral Brønsted base catalysts containing BINOL-based chiral crown ethers have been used for the tandem allylic isomerization/asymmetric aldol–Tishchenko reaction to produce 1,3-diols with three contiguous stereocenters with excellent diastereoselectivity and high enantioselectivity. chemrxiv.org Furthermore, new asymmetric syntheses of chiral 1,4- and 1,5-diols have been developed using remote asymmetric induction via intramolecular haloetherification of chiral ene acetals derived from C₂-symmetric diols. ic.ac.uk
Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of alkyne-diol synthesis, this includes using water as a solvent, employing catalyst-free conditions, and ensuring atom economy. rsc.org
An electrochemical esterification of alkynes with diols has been developed that operates without any catalyst, oxidant, or additives, representing a green and atom-economical process. rsc.orgresearchgate.net This method involves the novel cleavage of the carbon-carbon triple bond. rsc.org Transition metal-free cyclization reactions of alkynes are also gaining traction as they align with green chemistry principles by avoiding potentially toxic metal catalysts. chim.it
The use of water as a solvent is a key aspect of green organic chemistry. thieme.de A practical method for synthesizing secondary alcohols from alkynes in water has been reported, utilizing a tandem process of formic acid-promoted hydration and iridium-catalyzed transfer hydrogenation. thieme.de Similarly, the semireduction of alkynes to E-alkenes has been achieved using water as a green hydrogen donor in a transition-metal-free process. organic-chemistry.org These approaches highlight a shift towards more sustainable synthetic methods that could be applied to the production of this compound and its derivatives.
Hydroxylation and Oxidation Reactions of the Diol Moiety
The terminal hydroxyl groups of this compound can undergo oxidation to furnish the corresponding aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. While specific studies detailing the oxidation of this compound are not extensively documented in the provided results, the transformation is analogous to the oxidation of other diols. For instance, the oxidation of similar diols, such as hexane-1,6-diol, can be achieved through various methods, including catalytic oxidation-hydrogenation routes. vulcanchem.com Strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (CrO₃ in sulfuric acid) would be expected to oxidize the primary alcohols to carboxylic acids, yielding 3-hexyne-1,6-dioic acid. Milder, more selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would likely yield the corresponding dialdehyde, 3-hexyne-1,6-dial.
Reactions Involving the Alkyne Triple Bond
The internal alkyne of this compound is a key site for reactivity, participating in a variety of addition and metal-catalyzed reactions.
The alkyne functionality of this compound can serve as a building block in cycloaddition reactions to construct complex cyclic and polycyclic frameworks. A prominent example is the [2+2+2] cycloaddition, a powerful atom-economical method for synthesizing substituted benzene (B151609) rings. uwindsor.ca In these reactions, three alkyne units, or a combination of alkynes and other unsaturated components, assemble in the presence of a transition metal catalyst.
Transition metals such as cobalt, rhodium, nickel, and palladium are effective catalysts for these transformations. uwindsor.cathieme-connect.com For instance, cobalt-catalyzed cyclotrimerization of alkynes, such as derivatives of but-2-yne-1,4-diol, can produce hexasubstituted benzene derivatives. uwindsor.ca Mechanistically, these reactions often proceed through the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule to form the aromatic ring. uwindsor.ca The regioselectivity of cross-cycloadditions involving unsymmetrical alkynes can be influenced by both steric and electronic factors, as well as the nature of the catalyst and ligands employed. uwindsor.cathieme-connect.com Palladium-catalyzed [2+2+2] cycloadditions have also been developed, sometimes accelerated by Lewis acid/phosphane ligand systems to produce tetra- and pentasubstituted benzene derivatives. uwindsor.ca
The hydrogenation of the alkyne triple bond in this compound can be controlled to selectively produce either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.
cis-Selective Hydrogenation: Catalytic semi-hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is a standard method for converting alkynes to cis-(Z)-alkenes. testbook.com This process involves the syn-addition of two hydrogen atoms across the triple bond. For this compound, this would yield (3Z)-hex-3-ene-1,6-diol. researchgate.net Studies on the hydrogenation of similar internal alkynes, like 3-hexyne, show high selectivity for the cis-alkene product. researchgate.net The use of polyvinylpyrrolidone (B124986) (PVP)-stabilized palladium nanoparticles has also demonstrated high stereoselectivity towards the Z-isomer in the hydrogenation of internal alkynes, attributed to steric constraints imposed by the PVP stabilizer. rsc.org
trans-Selective Hydrogenation: The reduction of internal alkynes to trans-(E)-alkenes is typically achieved using dissolving metal reduction, such as sodium or lithium metal in liquid ammonia. testbook.com This reaction proceeds through a radical anion intermediate. The trans product, (3E)-hex-3-ene-1,6-diol, is favored as it is the more thermodynamically stable isomer. testbook.com
Full Hydrogenation: Complete reduction of the triple bond to an alkane is achieved by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com This reaction converts this compound into hexane-1,6-diol.
A summary of hydrogenation conditions and expected products is presented in the table below.
| Catalyst/Reagent System | Product | Stereochemistry |
| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (3Z)-hex-3-ene-1,6-diol | cis (Z) |
| Na or Li in liquid NH₃ | (3E)-hex-3-ene-1,6-diol | trans (E) |
| H₂, Pd/C or PtO₂ | Hexane-1,6-diol | N/A |
Hydroelementation involves the addition of an E-H bond (where E can be boron, silicon, nitrogen, etc.) across the alkyne. Hydroboration is a synthetically useful example of this reaction class. The hydroboration of internal alkynes like this compound with borane (B79455) (BH₃) or its derivatives, followed by an oxidative workup (typically with hydrogen peroxide and a base), leads to the formation of ketones after tautomerization of the initial enol intermediate. vaia.com
For a symmetrical internal alkyne like this compound, hydroboration does not present a regioselectivity issue. The boron atom adds to one of the alkyne carbons, and the hydrogen adds to the other. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to a ketone. The reaction of this compound would be expected to produce 6-hydroxyhexan-3-one. The stereochemistry of the addition is typically syn. Catalytic hydroboration using transition metal or lanthanide complexes can also be employed, often providing high control over regio- and stereoselectivity for unsymmetrical alkynes. rsc.orgthieme-connect.comthieme-connect.com
Hydrogenation Pathways and Selectivity Studies
Transition-Metal-Catalyzed Transformations of this compound
Palladium catalysts are particularly versatile in promoting transformations of alkynes and diols, including cyclization and carbonylation reactions.
Palladium-catalyzed reactions can engage both the alkyne and diol functionalities of this compound to construct heterocyclic systems. For example, palladium-catalyzed intramolecular cyclization of functionalized alkynes bearing nucleophilic groups is a common strategy for synthesizing heterocycles like furans and pyrroles. unipr.itcore.ac.uk In the case of this compound, the hydroxyl groups can act as internal nucleophiles. A 5-exo-dig cyclization is a plausible pathway where one of the hydroxyl groups attacks the palladium-activated alkyne, which can lead to the formation of furan (B31954) derivatives. unipr.it
Carbonylation reactions, which involve the incorporation of carbon monoxide (CO), can also be catalyzed by palladium complexes. unipr.it Oxidative carbonylation of alkynes bearing suitably placed nucleophiles can lead to carbonylated heterocycles. unipr.it For instance, the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives is a known route to certain furanones. unipr.it While direct examples with this compound are sparse in the provided data, analogous transformations suggest that under appropriate conditions (Pd catalyst, CO, oxidant), it could undergo cyclization-carbonylation to yield lactones or other carbonyl-containing heterocycles. For example, a palladium-catalyzed triple cyclization of a 2,7-alkadiynylic carbonate with this compound has been reported, demonstrating its utility in constructing complex tricyclic systems. researchgate.net
The table below summarizes some potential palladium-catalyzed transformations.
| Reaction Type | Co-reagent(s) | Potential Product Class |
| Intramolecular Cyclization | Pd Catalyst | Substituted Furans |
| Oxidative Cyclization/Carbonylation | Pd Catalyst, CO, Oxidant | Furanones, Lactones |
| Cross-Coupling/Cyclization | Pd Catalyst, Aryl/Vinyl Halide | Substituted Heterocycles |
Gold-Catalyzed Cycloisomerizations and Mechanistic Delineations
Gold catalysts, particularly gold(I) complexes, have demonstrated remarkable efficacy in activating the alkyne moiety of this compound and its derivatives, leading to a variety of cycloisomerization reactions. The high alkynophilicity of gold(I) facilitates the initial coordination to the carbon-carbon triple bond, which is the crucial first step in these transformations. researchgate.net This interaction renders the alkyne susceptible to nucleophilic attack.
In the case of 1,6-diynes, such as derivatives of this compound, gold catalysis can initiate a cascade of reactions. A proposed mechanism often involves an initial alkoxylation, followed by a skeletal rearrangement and a subsequent enyne cyclization, ultimately leading to complex bridged ring systems. nih.gov For instance, the gold-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes can produce bicyclo[2.2.1]hept-5-en-2-ones. nih.gov The reaction is believed to proceed through a sequence involving carboalkoxylation, skeletal rearrangement, enyne cyclization, and hydrolysis. nih.gov
Mechanistic studies, often supported by computational data, have been instrumental in understanding these transformations. For 1,6-enynes, which are structurally related to functionalized this compound derivatives, gold-catalyzed cycloisomerizations are well-studied. acs.orgacs.org The process typically does not proceed via a simple Alder-ene type reaction, which would require simultaneous coordination of the alkyne and the alkene. Instead, the linear coordination preference of gold(I) leads to initial activation of the alkyne. acs.org This is followed by an intramolecular nucleophilic attack from the alkene, forming a cyclopropyl (B3062369) gold carbene intermediate. acs.org This intermediate can then undergo various rearrangements to yield diverse structural motifs. acs.org
The nature of the ligands on the gold catalyst and the counteranion can significantly influence the catalytic activity and the reaction pathway. mdpi.com For example, in the methoxylation of 3-hexyne, the efficiency of the catalytic system was found to be dependent on the specific ligand-anion combination. mdpi.com
Table 1: Examples of Gold-Catalyzed Reactions
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Au(I) complexes | 3-Alkoxy-1,6-diynes | Bicyclo[2.2.1]hept-5-en-2-ones | nih.gov |
| Ph₃PAuCl/AgSbF₆ | Allenyl esters with alkyne moiety | Cyclic compounds via 6-endo-dig cyclization | mdpi.com |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts offer a distinct reactivity profile for this compound and related 1,6-diynes compared to gold catalysts. Ruthenium complexes are proficient in catalyzing a range of transformations, including cyclizations, couplings, and transfer hydrogenations.
A notable application is the ruthenium-catalyzed transfer-hydrogenative cyclization of 1,6-diynes. rsc.orgnih.gov In these reactions, an alcohol such as methanol (B129727) can serve as a hydrogen surrogate, leading to the formation of exocyclic dienes. rsc.org The mechanism is proposed to involve a metallacyclopentatriene intermediate. rsc.orgrsc.org Depending on the substrate and reaction conditions, the reaction can be selective for either the exocyclic 1,3-dienes or their 1,4-hydrogenation products, the corresponding cycloalkenes. nih.gov
Ruthenium catalysts are also effective in [2+2+2] cycloaddition reactions. For instance, the co-cyclotrimerization of diynes with alkynes, catalyzed by ruthenium complexes, can generate spiro-indane derivatives. uwindsor.ca Furthermore, ruthenium catalysts have been employed in the hydrative cyclization of 1,5-enynes to produce cyclopentanone (B42830) derivatives, a reaction that proceeds via a proposed ruthenium vinylidene intermediate. organic-chemistry.org
The choice of ligands on the ruthenium center is critical in directing the outcome of the reaction. For example, CpRuCl complexes (where Cp is pentamethylcyclopentadienyl) have been used for regioselective ene-yne couplings of propargylic alcohols. researchgate.net
Table 2: Overview of Ruthenium-Catalyzed Reactions
| Catalyst | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|
| [Cp'Ru(MeCN)₃]PF₆ | 1,6-Diynes | Exocyclic 1,3-dienes or cycloalkenes | Transfer-hydrogenative cyclization | nih.gov |
| Ruthenium catalyst | 1,6-Diynes | Exocyclic 1,3-dienylphosphine oxides | Hydrophosphinylative cyclization | rsc.org |
| Cp*Ru(cod)Cl | Unsymmetrical diynes and nitriles | Pyridine derivatives | [2+2+2] Cycloaddition | uwindsor.ca |
Other Metal-Mediated Coupling and Functionalization Reactions
Besides gold and ruthenium, other transition metals such as palladium, copper, and silver are utilized in the coupling and functionalization of this compound and its derivatives.
Palladium catalysts are well-known for their role in cross-coupling reactions. For instance, palladium-catalyzed Sonogashira coupling is a powerful tool for constructing more complex molecules from alkyne precursors. lookchem.com Palladium catalysis has also been used in the triple cyclization of 2,7-alkadiynylic carbonates with 2-butyne-1,4-diol, a structurally related diol, to form tricycle derivatives. researchgate.net Additionally, PdI₂-based catalysts have been shown to convert but-2-ene-1,4-diol to dimethyl hex-3-ene-1,6-dioate through substitutive carbonylation. mdpi.com
Copper catalysts, often used in the form of copper(I), are instrumental in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of synthesizing mechanically interlocked molecules like rotaxanes, where a derivative of this compound could serve as a component of the axle or macrocycle. beilstein-journals.orgrsc.org
Silver catalysts, being less expensive noble metals, are also effective in activating alkynes due to their π-coordination with the triple bond. researchgate.net This property makes them suitable for various alkyne-based organic transformations.
Acid- and Base-Catalyzed Reactivity Profiles
The reactivity of this compound can also be influenced by acid and base catalysis, primarily involving the hydroxyl and alkyne functionalities.
Under acidic conditions, the hydroxyl groups can be protonated, making them good leaving groups for subsequent reactions. For example, the acid-catalyzed dehydration of 1,2-diol derivatives has been used to synthesize 2,3-diaryl-buta-1,3-dienes. mdpi.com While not this compound itself, this demonstrates a potential acid-catalyzed pathway for related diols. In the presence of electrophiles and trace amounts of water, derivatives of pent-2-yne-1,5-diol can undergo electrophilic cyclization to form substituted dihydrofurans, dihydropyrroles, and dihydro-2H-pyrans. researchgate.net
Base-catalyzed reactions often involve the deprotonation of the hydroxyl groups, enhancing their nucleophilicity. In the synthesis of this compound itself, a strong base like n-butyllithium is used to deprotonate butynol, which then reacts with an appropriate electrophile. google.com A base-catalyzed 6-endo-trig cyclization has also been reported for α,β-unsaturated ketones derived from 1,5-amino alcohols, indicating a potential cyclization pathway for derivatives of this compound under basic conditions. researchgate.net
Supramolecular Interactions and Self-Assembly of this compound Derivatives
The structural features of this compound and its derivatives, namely the rigid alkyne unit and the flexible hydroxyl-terminated chains, make them excellent building blocks for supramolecular chemistry and the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. beilstein-journals.orgdavuniversity.orgrsc.org
The hydroxyl groups are capable of forming strong and directional hydrogen bonds, which are fundamental interactions in self-assembly processes. researchgate.netethernet.edu.et These hydrogen bonds, along with other noncovalent interactions like C-H···π interactions involving the alkyne backbone, can direct the formation of well-defined one-, two-, or three-dimensional supramolecular architectures in the solid state. researchgate.net The study of these interactions is often aided by techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis. researchgate.net
The synthesis of rotaxanes, where a linear "axle" molecule is threaded through a macrocyclic "wheel" and trapped by bulky "stoppers," often utilizes derivatives of this compound. beilstein-journals.org For instance, a dipyrromethane-stoppered rotaxane can be synthesized where the thread's length and rigidity, which could be derived from a this compound backbone, influence the subsequent formation of [n]catenanes. nih.gov The active template synthesis approach, often employing copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), is a powerful strategy for constructing these complex architectures. beilstein-journals.orgrsc.orgnih.gov In this method, the metal ion serves as both a template to preorganize the axle and macrocycle precursors and as a catalyst for the final covalent bond formation that mechanically interlocks the components. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-hex-3-ene-1,6-diol |
| Bicyclo[2.2.1]hept-5-en-2-one |
| 3-Alkoxy-1,6-diyne |
| Allenyl ester |
| o-Alkynylbenzyl carbamate |
| Exocyclic 1,3-diene |
| Exocyclic 1,3-dienylphosphine oxide |
| Spiro-indane |
| Pyridine |
| Cyclopentanone |
| 2,7-Alkadiynylic carbonate |
| 2-Butyne-1,4-diol |
| Dimethyl hex-3-ene-1,6-dioate |
| But-2-ene-1,4-diol |
| Rotaxane |
| Catenane |
| 2,3-Diaryl-buta-1,3-diene |
| Pent-2-yne-1,5-diol |
| Dihydrofuran |
| Dihydropyrrole |
| Dihydro-2H-pyran |
| Butynol |
| α,β-Unsaturated ketone |
| 1,5-Amino alcohol |
| Dipyrromethane |
| Methanol |
| n-Butyllithium |
| Copper(I) |
| Palladium(II) iodide |
| Cp*RuCl |
| [Cp'Ru(MeCN)₃]PF₆ |
| [(p-cymene)RuCl₂]₂ |
Derivatization Strategies and Functional Analog Development from Hex 3 Yne 1,6 Diol
Formation of Ethers and Esters
The primary hydroxyl groups of hex-3-yne-1,6-diol are readily converted into ethers and esters, providing a fundamental strategy for modifying its properties and incorporating it into larger molecular frameworks.
Etherification: The synthesis of ethers from diols like this compound can be achieved through various methods. For instance, the reaction with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst followed by dehydrochlorination with a base like sodium hydroxide (B78521) can yield diglycidyl ethers. wikipedia.org This process introduces reactive epoxide functionalities, which are valuable for subsequent cross-linking reactions in polymer chemistry. Another approach involves the Williamson ether synthesis, where the diol is treated with a strong base to form the dialkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.
Esterification: Esterification of this compound can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by acids or proceed through the formation of a more reactive acylating agent. For example, palladium-catalyzed carbonylation reactions can be employed to synthesize esters from diols. mdpi.com The resulting diesters are valuable intermediates in the synthesis of polyesters and other complex molecules. The choice of the esterifying agent allows for precise control over the final properties of the derivative, such as its polarity, solubility, and reactivity.
The table below summarizes some examples of ether and ester derivatives of this compound and related diols.
| Derivative Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Diglycidyl Ether | Epichlorohydrin, Lewis acid, NaOH | Epoxide | wikipedia.org |
| Diester | Carboxylic acid/anhydride, acid catalyst | Ester | mdpi.com |
| Polyurethane Precursor | Diisocyanate | Urethane | researchgate.net |
Cyclization Products and Heterocyclic Scaffolds
The unique combination of a central alkyne and terminal hydroxyl groups in this compound makes it an excellent precursor for the synthesis of various cyclic and heterocyclic compounds. These cyclization reactions often proceed with high regio- and stereoselectivity, providing access to complex molecular architectures.
Palladium-catalyzed cyclization reactions are particularly noteworthy. For instance, the reaction of 2,7-alkadiynylic carbonates with this compound in the presence of a palladium catalyst can lead to the formation of tricyclic compounds. researchgate.net These reactions proceed through a cascade of cyclization events, demonstrating the power of transition metal catalysis in constructing intricate molecular frameworks from simple starting materials.
Furthermore, gold-catalyzed cycloisomerizations of enynes, which can be derived from alkyne diols, provide another powerful tool for synthesizing cyclic structures. acs.org These reactions can lead to the formation of bicyclic compounds through intramolecular cyclopropanation. acs.org The reactivity can be tuned by the choice of catalyst and the substrate structure.
The reaction of this compound and its derivatives can also lead to the formation of various heterocyclic scaffolds. For example, palladium-catalyzed oxidative carbonylative double cyclization of related 1,3-diols can produce dihydrofurofuranone derivatives. mdpi.com Similarly, the reaction of 2-alkynylthioimidazoles, which can be synthesized from precursors related to this compound, can undergo electrophile-initiated nucleophilic cyclization to yield 7H-imidazo[2,1-b] mit.educhemsrc.comthiazines. researchgate.net
| Cyclization Type | Catalyst/Reagents | Product Type | Reference |
| Triple Cyclization | Palladium catalyst, 2,7-alkadiynylic carbonates | Tricyclic ethers | researchgate.net |
| [2+2+2] Cycloaddition | Wilkinson's catalyst, diyne | Substituted phenylene | mit.edu |
| Oxidative Carbonylative Double Cyclization | Palladium iodide, CO | Dihydrofurofuranone | mdpi.com |
| Intramolecular Cyclopropanation | Gold catalyst | Bicyclic compounds | acs.org |
Conjugate Additions to Alkyne-Diol Systems
The electron-rich triple bond in this compound and its derivatives is susceptible to conjugate addition reactions, providing a pathway to introduce a variety of functional groups at the vinylic positions. These reactions are often catalyzed by transition metals or promoted by strong bases.
Nucleophilic additions, such as the addition of thiols (thiol-yne reaction), are a prominent example. acs.org This "click" reaction can be controlled to produce either the E or Z isomer of the resulting vinyl sulfide, depending on the reaction conditions and the catalyst used. acs.org This stereochemical control is crucial for tailoring the properties of the resulting materials, particularly in the context of polymer synthesis. acs.org
Amines can also act as nucleophiles in conjugate addition reactions with alkyne systems. These reactions can lead to the formation of enamines, which are versatile synthetic intermediates. The intramolecular version of this reaction, where an amino group is tethered to the alkyne, can be used to synthesize nitrogen-containing heterocycles.
The table below provides examples of nucleophiles used in conjugate addition reactions with alkyne systems.
| Nucleophile | Product | Catalyst/Conditions | Reference |
| Thiols | Vinyl Sulfide | Base or radical initiator | acs.org |
| Amines | Enamine | Transition metal catalyst | uib.no |
| Boron reagents | Vinylborane | Transition metal catalyst | uib.no |
| Carbon nucleophiles | Substituted Alkenes | Transition metal catalyst | uib.no |
Oligomerization and Polymerization Precursors
The bifunctional nature of this compound makes it an excellent monomer or precursor for the synthesis of oligomers and polymers. The hydroxyl groups can participate in step-growth polymerization reactions such as polyesterification and polycondensation, while the alkyne functionality offers a site for further modification or polymerization.
For instance, this compound can be used as a diol monomer in the synthesis of polyesters through reaction with dicarboxylic acids or their derivatives. The resulting polyesters contain a carbon-carbon triple bond in the polymer backbone, which can be further functionalized or used for cross-linking.
Furthermore, this compound can be a precursor to monomers used in more advanced polymerization techniques. A protected form of this compound has been used in a [2+2+2] cycloaddition reaction with a diyne to create a monomer for the synthesis of water-soluble cationic conjugated polymers. mit.edu These polymers exhibit interesting electronic and optical properties, with potential applications in chemical and biological sensing. mit.edu
The thiol-yne "click" polymerization, as mentioned earlier, is another powerful strategy that utilizes alkyne-containing monomers derived from precursors like this compound to create high molecular weight polymers with controlled stereochemistry. acs.org
| Polymerization Type | Monomer(s) | Resulting Polymer | Key Feature | Reference |
| [2+2+2] Cycloaddition Polymerization | Diyne and protected this compound | Poly(pyridinium phenylene) | Water-soluble, fluorescent | mit.edu |
| Thiol-yne Step-Growth Polymerization | Dialkyne and dithiol | Poly(β-thioether) | Stereocontrolled E/Z isomerism | acs.org |
| Polyesterification | Diol (e.g., this compound) and diacid | Polyester (B1180765) | Alkyne functionality in backbone | rsc.org |
Synthesis of Advanced Synthons bearing this compound Motifs
This compound serves as a foundational molecule for the construction of more complex and highly functionalized synthetic intermediates, or "synthons." These advanced synthons are then used in the total synthesis of natural products and other complex target molecules.
An example of this is the synthesis of functionalized 1,1,2,2-tetraethynylethanes, which are valuable building blocks for creating three-dimensional acetylenic molecular scaffolding. researchgate.net The synthesis starts from the reaction of diethyl oxalate (B1200264) with (trialkylsilyl)ethynyl Grignard reagents to produce silyl-protected 3,4-diethynylhexa-1,5-diyne-3,4-diols, which are structurally related to this compound. researchgate.net These synthons can be further transformed into cyclic carbonates and orthoesters. researchgate.net
In another application, this compound has been described as a polyene epoxide used in the synthesis of pheromones. biosynth.com This highlights its utility in creating molecules with specific biological activity. The reactions of 2,7-alkadiynylic carbonates with this compound can also be considered a method for generating advanced synthons in the form of tricyclic frameworks. researchgate.net
| Advanced Synthon | Synthetic Utility | Key Transformation | Reference |
| 1,1,2,2-Tetraethynylethanes | Acetylenic molecular scaffolding | Reaction with (trialkylsilyl)ethynyl Grignard reagents | researchgate.net |
| Polyene Epoxide | Pheromone synthesis | Not specified | biosynth.com |
| Tricyclic Frameworks | Building blocks for complex molecules | Palladium-catalyzed triple cyclization | researchgate.net |
Applications of Hex 3 Yne 1,6 Diol in Advanced Materials and Complex Organic Synthesis
Hex-3-yne-1,6-diol as a Monomer in Polymer Chemistry
The presence of two hydroxyl groups allows this compound to act as a monomer in the synthesis of various polymers. The internal alkyne bond is often preserved within the polymer backbone, making it available for post-polymerization modification or imparting unique properties to the final material.
Design and Synthesis of Alkyne-Diol Based Polymers
Polymers incorporating an alkyne-diol structure can be synthesized through several polymerization techniques. The hydroxyl groups can undergo condensation polymerization, similar to other diols, to form polyesters or polyurethanes. For instance, reacting this compound with a dicarboxylic acid would yield a polyester (B1180765) with alkyne units regularly spaced along the polymer chain.
A more direct approach is alkyne polymerization. Transition metal catalysts, such as those based on rhodium or ruthenium, can catalyze the polymerization of acetylenic monomers. researchgate.net For a monomer like this compound, this process would lead to a substituted polyacetylene with pendant hydroxymethyl ethyl groups. researchgate.net Another significant method is "click chemistry," specifically hydroxyl-yne polymerization, which is an efficient way to create polymers with advanced structures. researchgate.net These methods avoid the use of hazardous monomers and are generally safer to perform. researchgate.net
Furthermore, the principles of polymer-supported synthesis can be applied, where a symmetrical diol is first attached to a solid support before undergoing reactions, allowing for controlled, stepwise synthesis and easy purification. cdnsciencepub.com
Properties of Poly(this compound) Derivatives
The properties of polymers derived from this compound are dictated by their final structure. When polymerized through the alkyne bond, the resulting polymer, with a general structure of [-C(CH₂CH₂OH)=C(CH₂CH₂OH)-]n, is a substituted polyacetylene. researchgate.net The conjugated backbone of such polymers typically imparts distinct optoelectronic properties.
When used in condensation polymers like polyesters, the rigid alkyne unit within the backbone can enhance the hardness of the material, a contrast to the flexibility imparted by its saturated analogue, Hexane-1,6-diol. wikipedia.org The preserved alkyne and hydroxyl groups serve as reactive sites for crosslinking or further functionalization, allowing for the tuning of mechanical and chemical properties.
Table 1: Comparison of Polymerization Approaches for Alkyne-Diols
| Polymerization Method | Monomers | Resulting Polymer Type | Key Features |
| Condensation Polymerization | This compound, Diacid/Diisocyanate | Polyester / Polyurethane | Alkyne unit in backbone; properties tunable via co-monomer. |
| Transition-Metal Catalyzed Polymerization | This compound | Substituted Polyacetylene | Conjugated backbone; potential for optoelectronic applications. researchgate.net |
| Hydroxyl-yne Click Polymerization | This compound, Activated Alkyne | Poly(ester-ether) | High efficiency and modularity; safer reaction conditions. researchgate.net |
Role of this compound in the Synthesis of Natural Product Intermediates
The defined stereochemistry and functionality of natural products require precise and often complex synthetic routes. This compound and related structures serve as valuable starting points or intermediates in these syntheses. The compound is known to be used in the synthesis of pheromones. biosynth.com
The strategic placement of its functional groups allows it to be a precursor for creating polyol fragments, which are common motifs in complex natural products. For example, synthetic strategies toward molecules like the C22–C41 fragment of Bastimolide A rely on the iterative assembly of diol units. acs.org Similarly, the synthesis of precursors for photosynthetic hydroporphyrins involves the use of chiral hexynone building blocks, which share the core carbon skeleton and functionality of this compound. rsc.org The alkyne group can be stereoselectively reduced to a cis- or trans-alkene, a critical step in establishing the correct geometry found in many natural products.
Utilization in Supramolecular Chemistry and Self-Assembled Structures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The linear, rigid nature of the alkyne unit in this compound, combined with the hydrogen-bonding capability of its two terminal hydroxyl groups, makes it an attractive building block for creating well-defined supramolecular architectures.
While direct research on this compound in this area is limited, the behavior of its saturated counterpart, 1,6-Hexanediol, provides insight. 1,6-Hexanediol is used experimentally to disrupt biomolecular condensates, which are a form of self-assembled biological structures maintained by weak hydrophobic interactions. wikipedia.org The flexible nature of 1,6-Hexanediol interferes with these assemblies. wikipedia.org In contrast, the rigidity of this compound could be exploited to build more stable, linear, and predictable self-assembled systems, such as molecular rods or components of liquid crystals, held together by hydrogen bonds between the terminal alcohol groups.
Contributions to Complex Organic Synthesis Strategies
Beyond its role in polymer and natural product chemistry, this compound is a versatile building block in broader organic synthesis. Its bifunctionality allows it to participate in a variety of transformations that are central to building complex molecules.
The alkyne can undergo hydrogenation to produce other useful diols. For instance, it is used as an upstream raw material in the synthesis of (3E)-3-Hexene-1,6-diol. lookchem.com Complete reduction of the triple bond yields Hexan-1,6-diol, demonstrating its role as a precursor to both unsaturated and saturated diols. chemsrc.com The alkyne can also participate in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is a key strategy for synthesizing complex enediyne systems. spbu.ru The hydroxyl groups can be oxidized to aldehydes or carboxylic acids or converted to leaving groups for substitution reactions, providing multiple pathways for molecular elaboration.
Table 2: Key Synthetic Transformations of this compound
| Reagent(s) | Product | Transformation Type | Significance |
| H₂, Lindlar's Catalyst | (3Z)-3-Hexene-1,6-diol | Partial Hydrogenation | Stereoselective formation of a Z-alkene. |
| Na, NH₃ (l) | (3E)-3-Hexene-1,6-diol | Partial Hydrogenation | Stereoselective formation of an E-alkene. lookchem.com |
| H₂, Pd/C | Hexan-1,6-diol | Full Hydrogenation | Access to the fully saturated diol. chemsrc.com |
| Aryl Halide, Pd/Cu catalyst | Di-aryl substituted this compound | Sonogashira Coupling | C-C bond formation; synthesis of complex conjugated systems. spbu.ru |
Advanced Spectroscopic and Crystallographic Characterization of Hex 3 Yne 1,6 Diol Systems
X-Ray Diffraction Analysis for Solid-State Structure Determination
While the synthesis of hex-3-yne-1,6-diol has been documented, its specific single-crystal X-ray structure does not appear to be publicly available in crystallographic databases as of this writing. googleapis.com However, analysis of structurally similar compounds provides insight into the expected molecular geometry and intermolecular interactions. For instance, the crystal structure of rac-1,1,1,6,6,6-hexachlorohex-3-yne-2,5-diol hemihydrate reveals that alkyne diols can form extensive hydrogen-bonding networks. In this analogue, pairs of diol molecules create centrosymmetric dimers through O-H···O hydrogen bonds, which are then linked by water molecules into layers. nih.gov It is highly probable that in its solid state, this compound would also exhibit strong intermolecular hydrogen bonding between the terminal hydroxyl groups, influencing its melting point and solubility.
The determination of a crystal structure for this compound would provide invaluable data, including:
Confirmation of Molecular Geometry: Precise measurement of the C-C, C-O, and C≡C bond lengths and the linearity of the alkyne group.
Conformational Analysis: The torsion angles along the carbon backbone would reveal the molecule's preferred conformation in the solid state.
Supramolecular Assembly: Elucidation of the hydrogen-bonding network and other intermolecular forces that dictate the crystal packing.
In cases where single crystals are difficult to obtain, powder X-ray diffraction (PXRD) combined with computational modeling can serve as an alternative for structural elucidation of organic molecules. chemspider.com
Advanced Nuclear Magnetic Resonance Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each unique hydrogen and carbon atom, respectively.
While a specific, published spectrum for this compound is not available, data from its close structural analogues, such as (R,S)-hept-3-yne-1,6-diol, provide excellent predictive power for its spectral characteristics. rsc.org The structure of this compound is symmetrical, which would simplify its NMR spectra. We would expect three unique carbon signals and three unique proton signals.
Expected ¹H NMR Resonances for this compound:
A triplet corresponding to the methylene (B1212753) protons adjacent to the hydroxyl groups (H-1 and H-6).
A triplet corresponding to the methylene protons adjacent to the alkyne (H-2 and H-5).
A broad singlet for the two hydroxyl protons (-OH), which may exchange with trace amounts of D₂O in the solvent.
Expected ¹³C NMR Resonances for this compound:
A signal for the carbons bonded to the hydroxyl groups (C-1 and C-6).
A signal for the carbons adjacent to the alkyne (C-2 and C-5).
A signal for the two sp-hybridized alkyne carbons (C-3 and C-4). Due to the symmetry, only one signal might be observed.
The following table presents the reported NMR data for (R,S)-hept-3-yne-1,6-diol, which differs only by a methyl group at the C-6 position, providing a strong basis for these predictions. rsc.org
| ¹H NMR (300 MHz) | ¹³C NMR (75 MHz) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 3.91 (sextet) | -CH(OH)- | 79.5 | Alkyne Carbons |
| 3.68 (t) | -CH₂-OH | 78.5 | |
| 2.74 (s) | -OH | 66.4 | -CH(OH)- |
| 2.39-2.47 (m) | Alkyne-CH₂- | 61.0 | -CH₂-OH |
| 2.33-2.38 (m) | 29.1 | Alkyne-CH₂- | |
| 2.26 (ddt) | -CH(OH)-CH₂- | 23.0 | |
| 1.22 (d) | -CH₃ | 22.2 | -CH(OH)-CH₂- |
Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Vibrational Spectroscopy for Probing Molecular Interactions and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.
For this compound, the key vibrational modes are associated with its hydroxyl (-OH) and alkyne (-C≡C-) functional groups.
O-H Stretching: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to hydrogen-bonded O-H stretching.
C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.
C≡C Stretching: The stretching of the internal alkyne bond is expected to produce a weak absorption in the IR spectrum around 2200-2250 cm⁻¹. Because the alkyne is symmetrically substituted, the change in dipole moment during vibration is minimal, leading to a weak IR signal. Conversely, this vibration should produce a strong signal in the Raman spectrum, as it involves a significant change in polarizability.
The table below shows characteristic IR frequencies from a closely related compound, (R,S)-hept-3-yne-1,5-diol, which corroborates the expected values. rsc.org
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3344 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2964, 2931, 2881 | C-H stretch (aliphatic) | Medium-Strong |
| 2245 | C≡C stretch (internal alkyne) | Weak-Medium |
| 1044 | C-O stretch | Strong |
Analysis of the shape and position of the O-H band can provide detailed information on the extent and nature of hydrogen bonding within a sample.
Mass Spectrometry for High-Resolution Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.
The molecular formula of this compound is C₆H₁₀O₂, giving it a monoisotopic mass of 114.0681 Da. chemsrc.com An HRMS analysis would be expected to confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
Upon ionization in a mass spectrometer (e.g., via electron ionization), the molecular ion ([M]⁺˙) is formed and often undergoes predictable fragmentation. While a published spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known behavior of alcohols and the spectrum of its isomer, 3-hexyne-2,5-diol. nist.gov
Predicted Fragmentation Pathways for this compound:
Loss of Water: A peak at m/z 96, corresponding to the loss of a water molecule ([M-18]⁺˙), is highly likely.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common pathway for alcohols. Loss of a hydroxymethyl radical (•CH₂OH) would lead to a fragment at m/z 83.
Cleavage at the Alkyne: Fragmentation can also occur at the propargylic position, leading to cleavage of the C2-C3 or C4-C5 bonds.
The following table outlines these predicted fragments.
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 114 | [C₆H₁₀O₂]⁺˙ | Molecular Ion |
| 96 | [C₆H₈O]⁺˙ | Loss of H₂O |
| 85 | [C₅H₅O]⁺ | Loss of C₂H₅ |
| 83 | [C₅H₇O]⁺ | Loss of •CH₂OH |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further Fragmentation |
Computational and Theoretical Investigations of Hex 3 Yne 1,6 Diol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Hex-3-yne-1,6-diol. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's geometry and electron distribution.
Detailed Research Findings: High-level quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to predict the molecule's structural parameters. acs.org For instance, calculations on related energetic acetylene (B1199291) derivatives have successfully determined bond lengths, bond angles, and torsion angles. znaturforsch.comresearchgate.net For this compound, these calculations reveal a nearly linear C-C≡C-C core due to the sp hybridization of the acetylenic carbons. The terminal CH₂OH groups introduce flexibility.
Electronic structure calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The hydroxyl groups act as electron-donating groups, while the alkyne can act as a π-acceptor. The calculated electrostatic potential map would show regions of high electron density around the oxygen atoms, indicating their role as hydrogen bond acceptors.
| Parameter | Calculated Value | Method |
| Bond Lengths (Å) | ||
| C≡C | 1.18 - 1.21 | DFT/B3LYP researchgate.net |
| C-C (alkyne-methylene) | 1.46 - 1.47 | DFT/B3LYP researchgate.net |
| C-C (methylene-methylene) | 1.51 - 1.52 | DFT/B3LYP researchgate.net |
| C-O | 1.43 - 1.44 | MP2 znaturforsch.com |
| O-H | 0.96 - 0.97 | MP2 |
| **Bond Angles (°) ** | ||
| C-C≡C | ~178 | DFT/B3LYP researchgate.net |
| ≡C-C-C | 112 - 113 | DFT/B3LYP researchgate.net |
| C-C-O | ~112 | MP2 |
| C-O-H | ~109 | MP2 |
Note: The data in this table is illustrative and based on typical values from quantum chemical calculations for similar functional groups.
Mechanistic Rationales for Reaction Pathways and Transition States
Theoretical calculations are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a rationale for observed product distributions and reaction rates.
Detailed Research Findings: A key reaction of alkynes is hydrogenation. The solid-gas hydrogenation of hex-3-yne over ruthenium cluster catalysts has been studied, revealing high selectivity for trans-3-hexene. researchgate.net Computational modeling of such transition-metal-catalyzed reactions helps to rationalize the mechanism, which often involves steps like oxidative addition of H₂ to the metal center, coordination of the alkyne, insertion, and reductive elimination. nih.gov
For other potential reactions, such as enyne cyclizations, computational studies can distinguish between different mechanistic possibilities, such as a concerted pericyclic reaction versus a stepwise pathway involving a diradical intermediate. acs.orgresearchgate.net Density functional theory calculations can locate the transition structures for each path, and their relative energies determine the preferred reaction channel. acs.orgresearchgate.net The analysis of the transition state's geometry and vibrational frequencies provides deep insight into the bond-breaking and bond-forming processes.
| Reaction Step | Description | Computational Method | Key Finding |
| Catalyst Activation | Oxidative addition of H₂ to a transition metal center (e.g., Rh, Ru). | DFT | Calculation of the energy barrier for H-H bond cleavage. nih.gov |
| Substrate Coordination | Binding of the this compound alkyne moiety to the activated catalyst. | DFT | Determination of binding energy and geometry of the metal-alkyne complex. |
| Migratory Insertion | Insertion of the alkyne into a metal-hydride bond. | DFT | Location of the transition state for C-H bond formation. |
| Reductive Elimination | Release of the hex-3-ene-1,6-diol (B8789558) product and regeneration of the catalyst. | DFT | Calculation of the final energy barrier, determining the rate-limiting step. |
Note: This table outlines a hypothetical pathway for the hydrogenation of this compound based on established mechanisms for similar substrates.
Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Networks
The hydroxyl groups in this compound enable it to form extensive noncovalent interactions, particularly hydrogen bonds. NCI analysis is a computational technique used to visualize and characterize these weak interactions that govern the molecule's aggregation behavior and crystal packing.
Detailed Research Findings: Computational methods like Quantum Theory of Atoms in Molecules (QTAIM or Bader's theory) and the NCI plot index are used to characterize and quantify noncovalent interactions. researchgate.netresearchgate.net These analyses can identify and differentiate between strong hydrogen bonds (O-H···O), weaker C-H···O interactions, and potential C-H···π interactions involving the alkyne system. researchgate.netresearchgate.net
| Interaction Type | Description | Analysis Method |
| O-H···O Hydrogen Bond | Strong interaction between the hydroxyl proton of one molecule and the oxygen lone pair of another. | QTAIM, NCI Plot researchgate.net |
| C-H···O Interaction | Weaker hydrogen bond between a C-H bond and a hydroxyl oxygen. | Hirshfeld Surface Analysis, NCI Plot researchgate.net |
| C-H···π Interaction | Interaction between an aliphatic C-H bond and the π-electron cloud of the alkyne. | NCI Plot researchgate.net |
| π-π Stacking | Potential interaction between the alkyne moieties of adjacent molecules, though likely weak for a single alkyne. | Energy Framework Calculations researchgate.net |
Conformational Analysis and Energy Landscapes
The single bonds in the carbon backbone of this compound allow for considerable conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers for interconversion between them.
Detailed Research Findings: Computational methods can systematically explore the potential energy surface (PES) of this compound. rsc.org This involves rotating the dihedral angles of the C-C single bonds and calculating the energy at each point to generate a conformational energy landscape. The minima on this landscape correspond to stable conformers (e.g., anti or gauche arrangements of the hydroxyl groups relative to the backbone), while the saddle points represent the transition states for conformational changes. znaturforsch.com
For flexible molecules, the relative stability of different conformers can be calculated with high accuracy using methods like MP2. acs.org The analysis reveals the most likely shapes the molecule will adopt in different environments. The energy barriers between conformers determine the dynamics of their interconversion, indicating whether the molecule is rigid or fluxional at a given temperature.
| Conformer | Dihedral Angles (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-Anti | ~180°, ~180° | 0.00 | 75 |
| Anti-Gauche | ~180°, ~60° | 0.85 | 15 |
| Gauche-Gauche | ~60°, ~60° | 1.50 | 8 |
| Syn-Anti | ~0°, ~180° | 4.50 | <1 |
Note: This table presents hypothetical data for plausible conformers of this compound to illustrate the output of a conformational analysis.
Molecular Dynamics Simulations for Supramolecular Assemblies
While quantum chemistry focuses on single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. uic.edu This is the ideal tool for investigating the self-assembly of this compound into larger, functional supramolecular structures.
Detailed Research Findings: All-atom MD simulations can model the spontaneous self-assembly of hundreds or thousands of this compound molecules in a solvent. nih.gov By simulating the system for nanoseconds to microseconds, researchers can observe the entire assembly process, from random diffusion to the formation of ordered aggregates like micelles, sheets, or nanotubes. nih.gov
These simulations provide unparalleled insight into the forces driving the assembly. They can reveal the critical role of the hydrogen-bonding network in directing the one-dimensional growth of chains, which may then bundle together. nih.gov The simulations also characterize the structure of the final assembly, including its dimensions, solvent-accessible surface area, and the dynamics of water molecules at the interface. nih.govmdpi.com Advanced techniques like metadynamics can be employed to overcome large energy barriers and simulate complex assembly pathways that are not accessible with standard MD. mdpi.com
| Simulation Parameter | Information Gained | Relevance to this compound |
| Radial Distribution Function | Describes the probability of finding a molecule at a certain distance from another. | Characterizes the packing density and structure in the assembled state. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds over time. | Quantifies the primary interaction responsible for holding the assembly together. |
| Radius of Gyration | Measures the overall size and shape of the forming aggregate. | Tracks the progress of self-assembly from monomers to the final structure. |
| Solvent Dynamics | Analyzes the behavior of water molecules near the assembly's surface. | Understands how the supramolecular structure interacts with its environment. nih.gov |
Q & A
Basic Research Questions
Q. How can NMR and IR spectroscopy distinguish Hex-3-yne-1,6-diol from its structural isomers?
- Methodological Answer :
- NMR : The triple bond (C≡C) at position 3 in this compound splits proton signals adjacent to the alkyne. For example, the protons on C2 and C4 will show distinct coupling patterns (e.g., doublets or triplets) in H NMR. C NMR will exhibit characteristic deshielded carbons (δ ~70–100 ppm for sp-hybridized carbons).
- IR : The terminal -OH groups (stretching at ~3200–3600 cm) and alkyne C≡C stretch (~2100–2260 cm) are key identifiers. Compare with reference spectra of diols and alkynes for validation .
Q. What experimental precautions are critical for synthesizing this compound to avoid polymerization or side reactions?
- Methodological Answer :
- Use inert atmospheres (N/Ar) to prevent oxidation of the alkyne or hydroxyl groups.
- Control reaction temperature (<50°C) to suppress undesired polymerization.
- Employ phase-separation techniques (e.g., adding butanol to aqueous catalyst systems) to isolate the product efficiently, as demonstrated in analogous diyne-diol syntheses .
Q. How can computational methods predict the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer :
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the alkyne and hydroxyl groups.
- Apply group additivity models (e.g., as in hexane-1,6-diol studies) to estimate Gibbs free energy changes () in aqueous solutions at different pH levels .
Advanced Research Questions
Q. What catalytic mechanisms enable selective oxidation or reduction of this compound in multi-step syntheses?
- Methodological Answer :
- Oxidation : Heterogeneous catalysts (e.g., Pd/C or RuO) under mild conditions can oxidize terminal -OH groups to ketones without altering the alkyne. Monitor reaction progress via TLC or HPLC.
- Reduction : Hydrogenation with Lindlar’s catalyst selectively reduces the alkyne to a cis-alkene while preserving hydroxyl groups. Use FTIR to confirm alkyne disappearance (~2100 cm) .
Q. How does the inclusion of this compound in macrocyclic hosts influence its photochemical reactivity?
- Methodological Answer :
- Co-crystallize this compound with chiral macrocycles (e.g., bisurea derivatives) to preorganize reactive sites.
- Irradiate inclusion complexes under UV light to study [2+2] photodimerization. Analyze products via X-ray crystallography and circular dichroism (CD) to assess stereoselectivity, as shown in analogous diyne-diol systems .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Perform systematic solubility tests in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) at controlled temperatures.
- Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Cross-validate with molecular dynamics simulations .
Q. How can enzymatic biotransformation modify this compound to produce chiral intermediates?
- Methodological Answer :
- Use plant-derived biocatalysts (e.g., Daucus carota root) for stereoselective hydrolysis or acetylation.
- Optimize reaction conditions (pH, temperature, incubation time) and analyze enantiomeric excess (ee) via chiral HPLC or polarimetry, as demonstrated in bicyclo-diol diacetate studies .
Critical Analysis of Contradictions
- Synthetic Yield Variability : reports high yields using butanol to prevent precipitation, but other methods (e.g., aqueous-phase catalysis) may require optimization for reproducibility. Always validate solvent purity and catalyst activity .
- Photochemical Outcomes : While achiral hosts yield inert complexes (), chiral hosts enable stereoselective dimerization. Confirm macrocycle chirality and crystal packing via X-ray analysis to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
